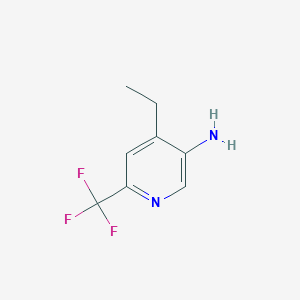

4-Ethyl-6-trifluoromethyl-pyridin-3-ylamine

Description

4-Ethyl-6-trifluoromethyl-pyridin-3-ylamine is a pyridine derivative featuring an ethyl group at the 4-position and a trifluoromethyl (CF₃) group at the 6-position, with an amine substituent at the 3-position. The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, while the ethyl group contributes to steric bulk and lipophilicity.

Properties

Molecular Formula |

C8H9F3N2 |

|---|---|

Molecular Weight |

190.17 g/mol |

IUPAC Name |

4-ethyl-6-(trifluoromethyl)pyridin-3-amine |

InChI |

InChI=1S/C8H9F3N2/c1-2-5-3-7(8(9,10)11)13-4-6(5)12/h3-4H,2,12H2,1H3 |

InChI Key |

MQPZSCRRIQLAIT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NC=C1N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Substitution of Halogenated Pyridines

A prominent method involves the reaction of 3-chloro-6-trifluoromethylpyridine with ethylmagnesium bromide in the presence of iron(III) acetylacetonate (Fe(acac)₃) as a catalyst. The process occurs in tetrahydrofuran (THF) and N-methylpyrrolidone (NMP), where the ethyl group replaces the chlorine atom at position 3. However, this yields 3-ethyl-6-trifluoromethylpyridine, necessitating further modification to introduce the amine at position 3.

Reaction Conditions :

Adaptation for 4-Ethyl Substitution

To target the 4-ethyl regioisomer, the starting material must be 4-chloro-6-trifluoromethylpyridine. Substitution with ethylmagnesium bromide under similar conditions could install the ethyl group at position 4. Subsequent amination at position 3 via Buchwald-Hartwig coupling or nitration-reduction sequences would complete the synthesis.

Nitration-Reduction Sequence

Nitration of Trifluoromethylpyridine Derivatives

Nitration of 2-trifluoromethyl toluene analogs, as described in CN102249990B, provides a pathway to nitro intermediates. For pyridine systems, nitration of 6-trifluoromethylpyridine at position 4 (directed by the electron-withdrawing CF₃ group) yields 4-nitro-6-trifluoromethylpyridine. Reduction of the nitro group to an amine using hydrogenation or Fe/HCl achieves the 4-amino derivative, which can undergo ethylation via alkylation or reductive amination.

Example Protocol :

Ethylation of 4-Amino-6-Trifluoromethylpyridine

Ethylation of the amine-bearing intermediate requires protection-deprotection strategies. For instance, acetylation of the amine followed by Friedel-Crafts alkylation with ethyl chloride/AlCl₃ introduces the ethyl group. Subsequent hydrolysis restores the amine.

Transition Metal-Catalyzed Coupling

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 3-amino-4-bromo-6-trifluoromethylpyridine with ethylboronic acid installs the ethyl group. This method demands precise control over steric and electronic effects due to the pyridine ring’s electron-deficient nature.

Conditions :

Directed Ortho-Metalation

Using the amine as a directing group, lithiation at position 4 with LDA (lithium diisopropylamide) followed by quenching with ethyl iodide introduces the ethyl group. This method is highly regioselective but requires anhydrous conditions and low temperatures.

Cyclization Strategies

Hantzsch Dihydropyridine Synthesis

Condensation of ethyl acetoacetate, trifluoroacetylacetone, and ammonium acetate forms a dihydropyridine intermediate, which is oxidized to the aromatic pyridine. Functional group adjustments (e.g., oxidation of ester to amine) yield the target compound.

Key Steps :

- Cyclization : Ethyl acetoacetate + trifluoroacetylacetone → dihydropyridine.

- Oxidation : HNO₃ or DDQ (dichlorodicyanoquinone) aromatizes the ring.

- Amination : Hydrolysis of ester to acid, followed by Curtius rearrangement to amine.

Halogenation-Amination Sequence

Bromination at Position 3

Bromination of 4-ethyl-6-trifluoromethylpyridine using N-bromosuccinimide (NBS) under radical conditions introduces bromine at position 3. Subsequent amination via Ullmann coupling with aqueous ammonia or ammonia gas installs the amine.

Conditions :

- Radical Initiator : AIBN (azobisisobutyronitrile)

- Solvent : CCl₄

- Yield : ~60% (based on analogous imidazo-pyridine bromination)

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

4-ethyl-6-(trifluoromethyl)pyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

4-ethyl-6-(trifluoromethyl)pyridin-3-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is employed in the development of bioactive molecules and probes for biological studies.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is utilized in the production of agrochemicals and materials with specialized properties

Mechanism of Action

The mechanism of action of 4-ethyl-6-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

A. Pyridine vs. Pyrimidine Core

- 4-Ethyl-6-trifluoromethyl-pyridin-3-ylamine (Pyridine core): Features a single nitrogen atom in the aromatic ring, reducing polarity compared to pyrimidines.

- This compound was synthesized via Suzuki coupling with a 50% yield .

B. Substituent Position and Electronic Effects

- 4-Chloro-6-(trifluoromethyl)pyrimidine (): Chlorine at position 4 introduces a strong electron-withdrawing effect, contrasting with the ethyl group in the target compound. Chloro-substituents typically enhance reactivity in nucleophilic substitutions.

- 2-(5,6-Dichloropyrimidin-4-yl)-4-(trifluoromethyl)aniline (): Dichloro and CF₃ groups create a highly electron-deficient system, influencing HPLC retention time (0.82 minutes) and LCMS m/z 299 [M+H]+ .

Physicochemical and Analytical Properties

- Lipophilicity : The ethyl group in the target compound increases logP compared to pyrimidine analogs with chloro or methoxy groups.

- Chromatographic Behavior : Pyrimidine derivatives with CF₃ groups (e.g., m/z 299 [M+H]+) exhibit distinct LCMS profiles, while pyridine-based compounds may show higher retention times due to reduced polarity.

- Stability : Trifluoromethyl groups generally enhance thermal and metabolic stability across both pyridine and pyrimidine scaffolds.

Biological Activity

4-Ethyl-6-trifluoromethyl-pyridin-3-ylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyridine ring substituted with an ethyl group and a trifluoromethyl group, which significantly influences its chemical behavior and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 201.18 g/mol |

| IUPAC Name | This compound |

The mechanism by which this compound may exert its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The presence of the trifluoromethyl group can enhance binding affinity to these targets, potentially leading to inhibition of key pathways involved in tumor growth and proliferation .

In Vitro Studies

A notable study evaluated a series of trifluoromethyl-substituted compounds for their cytotoxic effects on human cancer cell lines. Although this compound was not directly tested, the results indicated that similar compounds exhibited significant antiproliferative activity against melanoma and non-small cell lung cancer lines. These findings support further investigation into the specific biological effects of this compound .

Comparative Analysis

Comparative studies with other trifluoromethyl-containing compounds reveal that the position and nature of substituents greatly influence biological activity. For instance, compounds with electron-withdrawing groups such as trifluoromethyl generally exhibit enhanced potency compared to their non-fluorinated counterparts.

| Compound | Activity Level (GI50) | Target Cancer Cell Line |

|---|---|---|

| Trifluoromethyl derivative A | Melanoma (A375) | |

| Trifluoromethyl derivative B | Non-small cell lung cancer (NCI-H522) | |

| This compound | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.